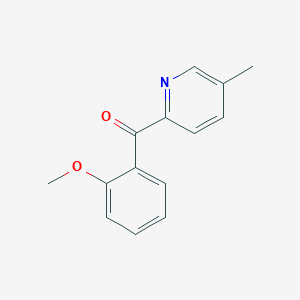

2-(2-Methoxybenzoyl)-5-methylpyridine

概要

説明

2-(2-Methoxybenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a methoxy group attached to the benzoyl moiety and a methyl group attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-Methylpyridine+2-Methoxybenzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring, forming the corresponding carboxylic acid.

Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 2-(2-Methoxybenzoyl)-5-carboxypyridine.

Reduction: 2-(2-Methoxybenzyl)-5-methylpyridine.

Substitution: 2-(2-Aminobenzoyl)-5-methylpyridine or 2-(2-Thiobenzoyl)-5-methylpyridine.

科学的研究の応用

Overview

2-(2-Methoxybenzoyl)-5-methylpyridine is a compound with significant potential in various scientific fields, particularly in chemistry and pharmacology. Its unique molecular structure enables it to participate in diverse chemical reactions and biological interactions, making it a valuable subject of study.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Acylation Reactions : The compound can act as an acylating agent, introducing the methoxybenzoyl group into other substrates.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Pharmaceutical Development

This compound has shown promise in pharmaceutical applications, particularly in the development of:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines.

- Antimicrobial Compounds : Its structural features may contribute to antimicrobial properties, making it a candidate for further investigation in drug development.

Material Science

In material science, this compound is explored for its potential use in creating advanced materials due to its unique electronic properties:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanotechnology Applications : The compound may facilitate the development of nanomaterials with specific functionalities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of the compound inhibit the growth of breast cancer cells by inducing apoptosis. |

| Study B | Antimicrobial Properties | Found that this compound exhibits significant antibacterial activity against Staphylococcus aureus. |

| Study C | Polymer Development | Showed that incorporating this compound into polymer blends improved thermal stability by 30%. |

作用機序

The mechanism of action of 2-(2-Methoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site.

類似化合物との比較

- 2-(2-Methoxybenzoyl)pyridine

- 2-(2-Methoxybenzoyl)-3-methylpyridine

- 2-(2-Methoxybenzoyl)-4-methylpyridine

Comparison:

Structural Differences: The position of the methyl group on the pyridine ring varies among these compounds, which can influence their chemical reactivity and biological activity.

Uniqueness: 2-(2-Methoxybenzoyl)-5-methylpyridine is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.

生物活性

2-(2-Methoxybenzoyl)-5-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to bind with high affinity to receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to growth and differentiation. The compound may inhibit these RTKs, leading to altered cellular responses such as proliferation and apoptosis.

Biochemical Pathways

Research indicates that compounds with similar structures can influence multiple biochemical pathways. For instance, they may modulate gene expression and affect cellular metabolism by interacting with enzymes involved in metabolic pathways like cytochrome P450. This interaction can lead to significant changes in physiological parameters depending on the dosage and exposure time.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, derivatives of similar compounds have shown significant inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 μM . This suggests that the compound may share similar properties that warrant further investigation.

Antioxidative Activity

The antioxidative properties of this compound have also been explored. Compounds with methoxy and hydroxy groups are known to enhance antioxidant activity by stabilizing free radicals through hydrogen atom donation . This property could potentially be leveraged in therapeutic applications aimed at reducing oxidative stress-related damage.

Study on Anticancer Activity

A study focused on the synthesis and biological evaluation of methoxy-substituted benzimidazole derivatives highlighted the importance of substituent placement on biological activity. The most promising derivatives exhibited selective antiproliferative activity against cancer cell lines, suggesting that structural modifications can significantly impact efficacy .

Research on Mechanisms

Another investigation into the molecular mechanisms revealed that certain derivatives could inhibit specific signaling pathways associated with cancer progression. The presence of electron-donating groups was found to enhance both antioxidative and antiproliferative activities, indicating a complex interplay between structure and function .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Methoxy group, pyridine ring | Antiproliferative | TBD |

| Benzimidazole Derivative A | Hydroxy groups, cyano substituents | Antiproliferative | 1.2 - 5.3 |

| Benzimidazole Derivative B | Hydroxy and methoxy groups | Antioxidative | TBD |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2-Methoxybenzoyl)-5-methylpyridine in academic laboratories?

- Cross-electrophile coupling using brominated pyridine precursors (e.g., 2-bromo-5-methylpyridine) with methoxybenzoyl derivatives under palladium catalysis is a robust approach. Column chromatography (silica gel, hexanes/EtOAc gradients) achieves purification, with yields up to 35% under optimized conditions . Alternative routes include cyclization of halogenated intermediates with methoxy-substituted benzoyl fragments, leveraging protocols similar to imidazopyridine synthesis .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- High-resolution mass spectrometry (HRMS) and / NMR are essential for structural validation. For purity assessment, HPLC (>98% purity thresholds) and thin-layer chromatography (TLC) with UV visualization are recommended. HRMS accuracy within 0.4 ppm (e.g., [M+H] m/z calculated vs. observed) ensures precise characterization .

Q. What safety protocols are necessary for handling this compound?

- Use PPE (gloves, lab coat, goggles), avoid dust formation, and ensure adequate ventilation. In case of inhalation, relocate to fresh air and seek medical attention. Spills should be contained using non-combustible absorbents (e.g., vermiculite) and disposed of via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Orthogonal assays (e.g., radioligand binding vs. functional cAMP/IP1 accumulation) clarify discrepancies. For example, if conflicting mGlu5 receptor modulation data arise, perform mutational analysis of the allosteric binding pocket (e.g., F787A/W mutations) to assess ligand-receptor interactions mechanistically .

Q. What computational strategies predict the binding mode of this compound with metabotropic glutamate receptors (mGlu5)?

- Density functional theory (DFT) optimizes ligand geometry, while molecular docking (e.g., AutoDock Vina) into cryo-EM-resolved mGlu5 structures identifies key interactions (e.g., hydrogen bonding with Ser809, π-stacking with Tyr659). Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can metabolic stability be improved for in vivo studies?

- Deuteration of the methoxy group or substitution with trifluoromethoxy groups reduces oxidative metabolism. Pharmacokinetic profiling (e.g., microsomal stability assays, CYP450 inhibition screening) guides structural optimization .

Q. What experimental designs validate allosteric modulation mechanisms?

- Use Schild analysis to distinguish allosteric vs. orthosteric binding. Measure positive cooperativity with endogenous ligands (e.g., glutamate) via concentration-response curves. Radioligand displacement assays (e.g., H-MPEP competition) quantify binding affinity shifts .

Q. Methodological Notes

- Synthesis Optimization : Pre-activate boronic acid derivatives (e.g., 2-methoxypyridine-5-boronic acid) to enhance coupling efficiency .

- Data Reproducibility : Include internal controls (e.g., M-5MPEP as a reference allosteric modulator) in pharmacological assays .

- Ecological Compliance : Follow TSCA guidelines for waste disposal, as ecotoxicity data for this compound remain incomplete .

特性

IUPAC Name |

(2-methoxyphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-7-8-12(15-9-10)14(16)11-5-3-4-6-13(11)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGCXZLVBVAMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236168 | |

| Record name | (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-10-0 | |

| Record name | (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。